3-Bromoquinolizinium bromide
Overview
Description
3-Bromoquinolizinium bromide is a heterocyclic aromatic compound that belongs to the quinolizinium family. This compound is characterized by a bromine atom attached to the quinolizinium core, which is a nitrogen-containing bicyclic structure. The presence of the bromine atom significantly influences the chemical properties and reactivity of the compound, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolizinium bromide typically involves the bromination of quinolizinium salts. One common method is the reaction of quinolizinium salts with bromine in an aqueous medium. The reaction conditions often include the use of a solvent such as water or an organic solvent like dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinolizinium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organotrifluoroborates in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Stille and Negishi reactions, are commonly used to functionalize the quinolizinium core.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses arylboronic acids and palladium catalysts in the presence of a base.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products Formed: The major products formed from these reactions include various substituted quinolizinium derivatives, which exhibit diverse chemical and physical properties .
Scientific Research Applications
3-Bromoquinolizinium bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromoquinolizinium bromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA structure, disrupting the normal function of the DNA and leading to various biological effects. Additionally, it can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Quinolizinium Bromide: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromoquinolizinium Bromide: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior.
Naphthoquinolizinium Bromide: Contains an additional fused aromatic ring, which alters its chemical and physical properties.
Uniqueness: 3-Bromoquinolizinium bromide is unique due to the specific positioning of the bromine atom, which significantly influences its reactivity and makes it a versatile intermediate in various chemical reactions. Its ability to undergo diverse substitution and cross-coupling reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
3-bromoquinolizin-5-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN.BrH/c10-8-4-5-9-3-1-2-6-11(9)7-8;/h1-7H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMSZOBMUXGFPW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+]2C=C(C=CC2=C1)Br.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463128 | |
Record name | 3-Bromoquinolizinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77199-12-3 | |
Record name | 3-Bromoquinolizinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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